4-bromo-5-phenylisoxazole

Synthetic methodology Cross-coupling Medicinal chemistry building blocks

Researchers needing regioselective C4-functionalized isoxazoles often face limited synthetic access. 4-Bromo-5-phenylisoxazole provides a direct, validated building block for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling parallel library synthesis without additional halogenation or lithiation steps. • C4-bromine handle supports regioselective diversification • Established coupling competence under parallel synthesis conditions • Eliminates need for separate bromination or lithiation • Consistent reactivity for SAR campaigns

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 10557-73-0
Cat. No. B1283985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-phenylisoxazole
CAS10557-73-0
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NO2)Br
InChIInChI=1S/C9H6BrNO/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H
InChIKeyOPNQYKVNIGKUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-phenylisoxazole: Overview and Key Properties


4-Bromo-5-phenylisoxazole (CAS 10557-73-0) is an aromatic heterocyclic compound with the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol [1]. It belongs to the isoxazole class, characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a bromine atom at the C4 position and a phenyl substituent at C5. The compound exhibits a calculated boiling point of 316.9±22.0 °C, a predicted density of 1.524±0.06 g/cm³, and an octanol-water partition coefficient (LogP) of 2.7 [1]. Its primary utility in research settings stems from the C4 bromine handle, which enables participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings for the construction of 4,5-disubstituted isoxazole derivatives [2].

Why Generic Substitution Fails for 4-Bromo-5-phenylisoxazole


The isoxazole scaffold cannot be treated as a commodity building block; the position and identity of substituents critically determine both synthetic accessibility and downstream reactivity. The C4 position of isoxazoles is notably less nucleophilic than C5 and generally requires specialized lithiation or halogenation strategies for functionalization [1]. Regioselective C4 bromination of 5-substituted oxazoles requires careful solvent selection (e.g., DMF) to achieve favorable C-4/C-2 bromination ratios [2]. Consequently, 4-bromo-5-phenylisoxazole occupies a distinct reactivity niche: the bromine atom at C4 provides a versatile handle for cross-coupling that non-brominated analogs (e.g., 5-phenylisoxazole, CAS 1006-67-3) lack entirely [3], while the specific bromine substitution at C4 (rather than C3 or C5) enables distinct regiochemical outcomes in subsequent transformations [1]. Furthermore, bromine substitution versus other halogens (Cl, I) alters bond dissociation energies and leaving group propensity, impacting coupling kinetics and functional group tolerance [2]. Generic substitution with non-brominated or incorrectly halogenated isoxazoles would therefore compromise the intended synthetic route and final product regiochemistry.

4-Bromo-5-phenylisoxazole: Differentiation Evidence


Verified Suzuki-Miyaura Coupling Partners

4-Bromooxazoles, including the structural class to which 4-bromo-5-phenylisoxazole belongs, have been experimentally validated as competent Suzuki-Miyaura coupling partners with arylboronic acids [1]. A scalable and highly regioselective C4 bromination protocol for 5-substituted oxazoles was demonstrated on multikilogram scale, with the resulting 4-bromooxazoles shown to undergo efficient Suzuki-Miyaura cross-coupling [1]. In contrast, the non-brominated analog 5-phenylisoxazole (CAS 1006-67-3) lacks a cross-coupling handle at C4 and cannot participate directly in palladium-catalyzed C-C bond formation at this position [2].

Synthetic methodology Cross-coupling Medicinal chemistry building blocks

Regiocontrolled Lithiation for Bromooxazole Synthesis

Direct regiocontrolled lithiation followed by reaction with electrophilic bromine sources provides exclusive access to substituted 2-, 4-, and 5-bromooxazoles on multigram scale [1]. The utility of these multipurpose building blocks was demonstrated in Suzuki-Miyaura cross-coupling reactions under parallel synthesis conditions [1]. This regiocontrolled methodology distinguishes 4-bromo-5-phenylisoxazole from analogs brominated at alternative positions (e.g., 5-bromo-3-phenylisoxazole), as each regioisomer exhibits distinct reactivity profiles in subsequent transformations [1].

Parallel synthesis Lithiation Building block optimization

Halogen Effects on Bioactivity: Br, Cl, and F

In a quantitative structure-activity relationship (QSAR) study of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamides, the introduction of halogens including F, Cl, and Br at the para-position of the phenyl ring slightly enhanced chitin synthesis inhibitory activity [1]. While this study examines substituents on a phenyl ring rather than directly on the isoxazole C4 position, it provides class-level evidence that bromine substitution in isoxazole-containing compounds produces distinct activity modulation compared to hydrogen or alternative substituents [1]. The Hansch-Fujita analysis indicated that hydrophobic substituents with optimal values favored activity, whereas bulky substituents (Es parameter) were detrimental [1].

Structure-activity relationship (SAR) Agrochemical discovery QSAR modeling

Photophysical Isomerization and Excited-State Energetics

4-Bromo-5-phenylisoxazole (designated 4BPOX) exhibits photophysical properties including a measurable fluorescence spectrum and light-induced isomerization when exposed to light of energy ≥3 eV . The compound has a singlet excited state with energies of 10.6 and 11.8 kcal/mol for its two isomeric forms . These photophysical characteristics differentiate it from non-halogenated isoxazoles and from alternative halogen substitution patterns, as the heavy atom effect of bromine influences intersystem crossing rates and excited-state lifetimes .

Photophysics Fluorescence spectroscopy Materials chemistry

Distinct Electronic and Steric Parameters of C4-Bromine

The presence of the bromine atom at the C4 position of 4-bromo-5-phenylisoxazole contributes to distinct physicochemical properties compared to the unsubstituted 5-phenylisoxazole core [1]. The electron-withdrawing nature of bromine affects the compound's interaction with nucleophiles and modulates the electronic density of the isoxazole ring . Additionally, the bromine substituent increases molecular weight (224.05 vs. 145.16 g/mol for 5-phenylisoxazole) and alters the octanol-water partition coefficient (calculated LogP 2.7) [1][2].

Medicinal chemistry Physicochemical properties Lead optimization

Direct Suzuki Coupling Precursor with Boronate Esters

4-Bromo-5-phenylisoxazole has been documented as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronate ester partners [1]. In a specific transformation, the compound reacted with 3-(1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione in the presence of a palladium catalyst (methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)), potassium phosphate as base, and 1,4-dioxane/water as solvent [1]. This experimentally documented transformation contrasts with non-brominated 5-phenylisoxazole, which lacks the requisite C4 halogen handle for direct participation in such couplings.

Cross-coupling Synthetic methodology C-C bond formation

4-Bromo-5-phenylisoxazole: Validated Application Scenarios


Suzuki-Miyaura Diversification for Medicinal Chemistry

4-Bromo-5-phenylisoxazole serves as a validated electrophilic coupling partner for the construction of 4-aryl/heteroaryl-5-phenylisoxazole libraries via palladium-catalyzed Suzuki-Miyaura cross-coupling [1][2]. The C4 bromine handle enables direct diversification without requiring separate halogenation or lithiation steps, supporting parallel synthesis workflows for structure-activity relationship (SAR) exploration [3]. This application is particularly relevant for medicinal chemistry programs targeting inflammation, cancer, and kinase inhibition, where 4,5-disubstituted oxazole pharmacophores have demonstrated therapeutic potential [1].

Chitin Synthesis Inhibition in Agrochemical Discovery

Based on QSAR evidence demonstrating that halogen substitution (including bromine) on isoxazole-containing scaffolds enhances chitin synthesis inhibitory activity, 4-bromo-5-phenylisoxazole represents a strategic building block for the synthesis of agrochemical candidates targeting insect growth regulation [4]. The bromine substituent modulates hydrophobic parameters critical for target engagement, while the C4 position provides a diversification handle for further SAR exploration. This application scenario is supported by class-level SAR data showing that halogen introduction enhances activity, whereas bulky substituents (NO2, CF3, t-Bu) are detrimental [4].

Fluorescent Probes and Photoswitch Development

The characterized photophysical properties of 4-bromo-5-phenylisoxazole—including fluorescence emission, light-induced isomerization at ≥3 eV, and singlet excited state energies of 10.6 and 11.8 kcal/mol—support its use in the development of fluorescent probes, molecular switches, or photochemical reaction studies . The heavy atom effect imparted by the C4 bromine atom influences intersystem crossing rates, differentiating this compound from non-halogenated isoxazole analogs in photophysical applications .

Building Block for Parallel and Automated Synthesis

The availability of regiocontrolled synthesis routes for 4-bromooxazoles, validated on multigram scale, supports the use of 4-bromo-5-phenylisoxazole as a reliable building block for parallel synthesis and automated medicinal chemistry workflows [1][3]. The established competence of 4-bromooxazoles in Suzuki-Miyaura cross-coupling under parallel synthesis conditions ensures consistent reactivity across library synthesis campaigns [3]. Procurement of this specific C4-brominated isomer—rather than alternative regioisomers or non-halogenated analogs—is essential for maintaining reproducible outcomes in automated synthesis platforms where regiochemical fidelity determines final product identity [3].

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